N-(1,3-Thiazol-2-YL)-4,5-dihydrothieno[2,3-G][1,2]benzisoxazole-3-carboxamide
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Overview
Description
N-(1,3-Thiazol-2-YL)-4,5-dihydrothieno[2,3-G][1,2]benzisoxazole-3-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Thiazol-2-YL)-4,5-dihydrothieno[2,3-G][1,2]benzisoxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the thiazole ring through the reaction of a thioamide with α-haloketones. This is followed by the construction of the thieno[2,3-G][1,2]benzisoxazole core via cyclization reactions. The final step involves the coupling of the thiazole and thieno[2,3-G][1,2]benzisoxazole intermediates under amide coupling conditions, utilizing reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Thiazol-2-YL)-4,5-dihydrothieno[2,3-G][1,2]benzisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring, to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzisoxazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and benzisoxazole derivatives.
Scientific Research Applications
N-(1,3-Thiazol-2-YL)-4,5-dihydrothieno[2,3-G][1,2]benzisoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-Thiazol-2-YL)-4,5-dihydrothieno[2,3-G][1,2]benzisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain kinases involved in cancer cell proliferation. The benzisoxazole moiety may contribute to the compound’s ability to intercalate with DNA, thereby disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Thiazole derivatives: Widely studied for their biological activities, including antibacterial, antifungal, and anticancer effects.
Benzisoxazole derivatives: Investigated for their potential in treating neurological disorders and as anticancer agents.
Uniqueness
N-(1,3-Thiazol-2-YL)-4,5-dihydrothieno[2,3-G][1,2]benzisoxazole-3-carboxamide stands out due to its unique combination of thiazole, thieno, and benzisoxazole rings, which confer a distinct set of chemical and biological properties. This fusion of heterocycles enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-4,5-dihydrothieno[2,3-g][1,2]benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S2/c17-12(15-13-14-4-6-20-13)10-8-1-2-9-7(3-5-19-9)11(8)18-16-10/h3-6H,1-2H2,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMDYGZRRVKARI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C3=C1C(=NO3)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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